(3R)-3-methylmorpholine-3-carboxylic acid
Description
Significance of Chiral Morpholine (B109124) Derivatives in Contemporary Organic Synthesis
Chiral morpholine derivatives are of paramount importance in modern organic synthesis, primarily due to their role as building blocks for enantiomerically pure compounds. unimi.it The stereochemistry of a molecule is crucial in pharmacology, as different enantiomers of a drug can have vastly different biological activities. The synthesis of optically pure morpholine building blocks, however, remains a challenging endeavor. unimi.it
These derivatives are integral to the structure of numerous natural and synthetic compounds with a wide range of biological activities, including antitumor and anti-inflammatory properties. unimi.it The development of stereoselective methods to construct these heterocyclic systems is an active area of research. Methodologies such as polymer-supported synthesis starting from chiral amino acids like serine have been developed to create morpholine-3-carboxylic acid derivatives with controlled stereochemistry. nih.govresearchgate.net Such solid-phase techniques allow for the systematic synthesis of diverse libraries of morpholine-based compounds for drug discovery and other applications. nih.gov The ability to introduce specific substituents and control stereocenters on the morpholine ring makes these compounds highly valuable for creating novel molecular architectures. researchgate.net
Overview of the (3R)-3-methylmorpholine-3-carboxylic Acid Structure in Stereoselective Transformations
This compound is a specific chiral heterocyclic amino acid analogue. Its structure is characterized by a morpholine ring with a methyl group and a carboxylic acid group attached to the same carbon atom at the 3-position. This creates a quaternary stereocenter with a defined (R) configuration.
| Property | Value/Description | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 98549-05-4 | parchem.com |
| Molecular Formula | C₆H₁₁NO₃ | chiralen.com |
| Molecular Weight | 145.16 g/mol | chiralen.com |
| Storage | 2-8°C | chiralen.com |
| This table displays the basic physicochemical properties of this compound. |
The presence of a quaternary chiral center makes this compound a particularly interesting building block for stereoselective synthesis. The synthesis of such sterically hindered and stereochemically complex structures is a significant challenge in organic chemistry. While detailed research findings on the specific applications of this compound in stereoselective transformations are not extensively documented in publicly available literature, its structure suggests significant potential.
General synthetic strategies for related morpholine-3-carboxylic acids often involve the use of starting materials from the chiral pool, such as amino acids, to ensure enantiomeric purity. unimi.itgoogle.com For instance, polymer-supported synthesis has been employed to produce various morpholine and thiomorpholine-3-carboxylic acids stereoselectively. nih.govresearchgate.net These methods often involve the cleavage of intermediates from a resin in the presence of a reducing agent like triethylsilane, which can stereoselectively form the final saturated heterocyclic ring. nih.govresearchgate.net The N-protected version of morpholine-3-carboxylic acid has been used in photoredox-catalyzed decarboxylative additions, highlighting the reactivity of this class of compounds. acs.org Given these precedents, this compound is poised to be a valuable synthon for introducing a constrained, chiral fragment into larger, more complex molecules.
Historical Context of Chiral Heterocyclic Amino Acid Analogues
The study of chiral molecules is foundational to biochemistry and organic chemistry, dating back to the 19th century. nih.gov While the 22 proteinogenic amino acids encoded by the genome are almost exclusively in the L-configuration, a vast number of non-proteinogenic amino acids exist in nature or have been synthesized. wikipedia.org These "unnatural" amino acids, including heterocyclic analogues, play crucial roles as metabolic intermediates, components of bacterial cell walls, and even neurotransmitters. wikipedia.orgnih.gov
Historically, the focus was on the protein-building blocks, but the discovery of D-amino acids and other non-standard structures in various organisms broadened the field significantly. nih.gov Non-proteinogenic amino acids are not incorporated into proteins via the ribosomal machinery but are often synthesized by non-ribosomal peptide synthetases (NRPSs), particularly in bacteria and fungi. nih.gov These compounds, such as the antibiotic penicillin precursor ACV-tripeptide, demonstrate the profound biological activity that can arise from these unique structures. nih.gov
The development of synthetic methodologies to create novel chiral amino acid analogues, including heterocyclic systems like morpholine-3-carboxylic acids, has been driven by the need for new therapeutic agents and probes for biological systems. nih.gov The ability to incorporate these constrained, conformationally defined analogues into peptides can improve properties like stability, potency, and bioavailability, making them a powerful tool in modern drug discovery. nih.gov The historical progression from observing nature's non-standard amino acids to designing and synthesizing them in the lab represents a major advancement in chemical and pharmaceutical science. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
1638744-32-7 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3R)-3-methylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9)4-10-3-2-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 |
InChI Key |
SHCBJTXLTBRKHM-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@]1(COCCN1)C(=O)O |
Canonical SMILES |
CC1(COCCN1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3r 3 Methylmorpholine 3 Carboxylic Acid
Asymmetric Synthesis Approaches
Asymmetric synthesis is paramount for producing the desired (3R)-enantiomer exclusively. These methods leverage chiral catalysts or chiral starting materials to direct the formation of the stereocenter at the C3 position.
The use of chiral catalysts is a powerful strategy, enabling the creation of the desired stereocenter from achiral or racemic precursors with high efficiency and enantioselectivity.
Decarboxylative cross-coupling reactions have emerged as a powerful method for forming C-C bonds. In the context of synthesizing α-amino acids, this strategy involves the coupling of an amino acid-derived radical with another fragment. The synergistic merger of photoredox and nickel catalysis has enabled the asymmetric decarboxylative arylation of abundant α-amino acids to produce valuable chiral benzylic amines. acs.org This process transforms α-amino acids and aryl halides into enantioenriched products. acs.org
This methodology could be adapted for the synthesis of (3R)-3-methylmorpholine-3-carboxylic acid. A potential pathway would involve a precursor such as a cyclic α-amino acid, which undergoes decarboxylative methylation. The key to achieving the desired (R)-configuration would be the use of a chiral nickel complex, for instance, one derived from a chiral ligand that directs the stereochemical outcome of the alkylation. Research has demonstrated that chiral Ni(II) complexes are effective in the asymmetric synthesis of α,α-disubstituted amino acid derivatives through the alkylation of a complex formed between the nickel, a chiral ligand, and a simpler amino acid like alanine. nih.gov The α-amino radical, generated via photoredox-mediated decarboxylation, can be effectively coupled under mild conditions. ku.edunih.gov This approach avoids the need for traditional organometallic reagents and utilizes readily available amino acids as starting materials. acs.org
| Catalyst System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Photoredox Catalyst (e.g., Ir(ppy)3) + Chiral Nickel Complex | α-Amino Acid, Aryl Halide | Chiral Benzylic Amine | Enantioconvergent, mild conditions, broad substrate scope. | acs.org |
| Chiral Ni(II) Complex of Schiff Base | Alanine-derived Ni complex, Alkyl Halide | α,α-disubstituted amino acid | High diastereoselectivity, recoverable chiral ligand. | nih.gov |
Asymmetric hydrogenation is a highly efficient, atom-economical method for creating chiral molecules. nih.gov This strategy can be applied after the formation of the morpholine (B109124) ring by reducing a C=C or C=N double bond within an unsaturated precursor. semanticscholar.org For the synthesis of 3-substituted chiral morpholines, this typically involves the hydrogenation of a dehydromorpholine or the transfer hydrogenation of a cyclic imine. acs.orgrsc.org
One successful approach involves a tandem reaction sequence where an ether-containing aminoalkyne substrate first undergoes hydroamination catalyzed by a titanium complex to form a cyclic imine. acs.org This imine is then reduced in the same pot using a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst RuCl(S,S)-Ts-DPEN, to yield the chiral 3-substituted morpholine with high enantiomeric excess (>95% ee). acs.org Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand on the ruthenium catalyst are crucial for achieving high stereoselectivity. acs.org
However, the direct asymmetric hydrogenation of dehydromorpholines to form 3-substituted products has proven challenging, with literature examples reporting only moderate enantioselectivities (up to 73% ee). nih.govrsc.org The synthesis of 2-substituted chiral morpholines via this method is more established, achieving quantitative yields and excellent enantioselectivities (up to 99% ee) using rhodium complexes with large bite-angle bisphosphine ligands. nih.govrsc.orgresearchgate.net
| Precursor Type | Catalyst | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cyclic Imine (from Aminoalkyne) | RuCl(S,S)-Ts-DPEN | 3-Substituted Morpholine | >95% | acs.org |
| Endocyclic Dehydromorpholine | Transition-metal catalyst | 3-Substituted Morpholine | ~73% | rsc.org |
| 2-Substituted Dehydromorpholine | SKP–Rh complex | 2-Substituted Morpholine | up to 99% | nih.govsemanticscholar.org |
Organocatalysis offers a metal-free alternative for asymmetric synthesis. Strategies for synthesizing chiral morpholines include intramolecular aza-Michael additions, where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl compound to form the heterocyclic ring. semanticscholar.org The stereochemistry of the newly formed center can be controlled by a chiral catalyst.
For instance, the synthesis of chiral 3-acylmethyl morpholines has been achieved via organocatalyzed intramolecular aza-Michael addition. semanticscholar.org Another relevant strategy is the use of chiral phase-transfer catalysts. In one example, a chiral ammonium (B1175870) salt derived from a Cinchona alkaloid was used to mediate an intramolecular aza-Michael reaction, forming a 3,3-disubstituted isoindolinone. nih.gov This type of catalysis, where the chiral catalyst forms an ion pair with an anionic intermediate, could be applied to the cyclization step in the synthesis of this compound from a suitable acyclic precursor, thereby inducing the desired stereochemistry at the C3 position. nih.gov
Chiral pool synthesis leverages the inherent chirality of readily available natural products, such as amino acids, to construct more complex chiral molecules. univie.ac.at This approach avoids the need for developing a de novo asymmetric step for the target stereocenter, as it is already present in the starting material.
Optically pure amino acids are excellent starting materials for the synthesis of chiral morpholine derivatives. baranlab.org L-serine and its derivatives are particularly common precursors. A general strategy involves using an enantiopure N-protected amino alcohol, which can be derived from an amino acid. nih.gov A concise, stereocontrolled synthesis of cis-3,5-disubstituted morpholines has been developed starting from enantiomerically pure amino alcohols. nih.gov
A polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been reported starting from immobilized Fmoc-Ser(tBu)-OH. researchgate.net In this solid-phase approach, the serine derivative is N-alkylated and N-acylated on the resin. Cleavage from the support using trifluoroacetic acid (TFA) in the presence of a reducing agent like triethylsilane (TES) leads to the stereoselective formation of the morpholine-3-carboxylic acid. researchgate.net Similarly, enantiomerically pure cis-3,5-disubstituted morpholines can be synthesized in a one-pot strategy via the tandem ring-opening of chiral aziridines (derived from amino acids) with epoxy alcohols. rsc.org These methods demonstrate the utility of starting with a chiral building block like an amino acid to ensure the final product has the correct absolute stereochemistry. univie.ac.atbaranlab.org
Chiral Pool Synthesis Utilizing Naturally Derived Precursors
Epoxidation and Cyclization Strategies for Morpholine Ring Formation
The construction of the morpholine ring often relies on robust chemical transformations, including the strategic use of epoxides as key intermediates. The ring-opening of an epoxide by an appropriate amine, followed by a subsequent intramolecular cyclization, is a cornerstone strategy. mdpi.comnih.gov This sequence leverages the high reactivity of the strained three-membered ether ring.
A common pathway involves the reaction of an amino alcohol. The process can be initiated by forming an epoxide from an allylic alcohol precursor. For instance, the asymmetric epoxidation of an allylic alcohol can produce a chiral epoxide, setting the stage for a stereocontrolled synthesis. mdpi.com The subsequent intramolecular cyclization is typically promoted by a base, which deprotonates the hydroxyl group, enabling it to attack an electrophilic carbon and close the ring. An alternative approach involves the intermolecular reaction between an epoxide and an amino alcohol, which, after activation of the resulting diol system, undergoes cyclization to form the morpholine structure.
Diastereoselective Synthesis Routes to Access this compound
Achieving the specific (3R) configuration of 3-methylmorpholine-3-carboxylic acid necessitates synthetic routes with high diastereoselectivity. One effective strategy involves a cascade reaction starting from a chiral precursor, such as a protected amino acid. For instance, polymer-supported synthesis using immobilized Fmoc-Ser(tBu)-OH as a starting material allows for the construction of N-alkylated and N-acylated intermediates. researchgate.netnih.gov Subsequent cleavage from the resin with a reagent cocktail including a reducing agent like triethylsilane can lead to the stereoselective formation of the morpholine-3-carboxylic acid structure. researchgate.netnih.gov
Another powerful approach is the base-catalyzed cascade reaction between a 2-tosyl-1,2-oxazetidine and an α-formyl ester. This method yields morpholine hemiaminals as a diastereomeric mixture. acs.orgnih.gov The diastereoselectivity of such reactions is often influenced by steric and electronic factors, such as the avoidance of strain between substituents on the forming ring. acs.orgnih.gov Further synthetic modifications of these hemiaminal intermediates can then lead to the desired conformationally rigid morpholine products. nih.gov
The table below summarizes a selection of reactants and conditions used in a cascade reaction to form substituted morpholine rings, highlighting the diastereomeric ratios (d.r.) achieved.
| Entry | α-Formyl Ester | Base | Solvent | Yield (%) | d.r. |
| 1 | Methyl 2-methyl-3-oxopropanoate | DBU | 1,4-Dioxane | - | 1.5:1 |
| 2 | Ethyl 2-methyl-3-oxopropanoate | K₂CO₃ | 1,4-Dioxane | 86 | 1.5:1 |
| 3 | Methyl 2-benzyl-3-oxopropanoate | K₂CO₃ | 1,4-Dioxane | 91 | 2.5:1 |
| 4 | Methyl 2-allyl-3-oxopropanoate | K₂CO₃ | 1,4-Dioxane | 99 | 1.8:1 |
This data is derived from studies on substituted morpholine synthesis and illustrates the principle of diastereoselective ring formation. nih.gov
Stereoselective Ring-Closing Methodologies for Morpholine Systems
For the construction of morpholine systems, an acyclic precursor containing two terminal alkenes—one connected to the future nitrogen atom and the other to the future oxygen atom via appropriate linkers—can be subjected to RCM. Catalysts based on ruthenium, such as Grubbs' catalysts, or tungsten-based alkylidenes are commonly employed. nih.govdrughunter.com Tungsten catalysts, in particular, have shown high efficacy in delivering Z-selective macrocyclic alkenes. nih.govnih.gov
A key challenge in RCM is controlling the stereoselectivity to favor one isomer. rsc.org Recent advancements have focused on developing catalysts that can overcome this, providing high yields of a single stereoisomer. nih.gov This control is crucial as the biological activity of complex molecules can be highly dependent on the geometry of such bonds. nih.gov The inclusion of triethylsilane during cleavage from a solid support in polymer-assisted syntheses has also been shown to induce stereoselective reduction and cyclization, yielding specific configurations at newly formed chiral centers in morpholine-3-carboxylic acids. researchgate.netnih.gov
Classical Resolution Techniques for Enantiomeric Purity of this compound
Enzymatic Resolution Strategies
Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure compounds. nih.gov This method utilizes the stereospecificity of enzymes, such as lipases or esterases, to selectively catalyze a reaction on one enantiomer in a racemic mixture. nih.gov
For this compound, a common strategy involves the enzymatic hydrolysis of a racemic ester derivative (e.g., the methyl or ethyl ester). A lipase (B570770), such as lipoprotein lipase from Burkholderia sp., can selectively hydrolyze the ester of one enantiomer (e.g., the (3S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the desired (3R)-ester) unreacted. nih.gov The resulting mixture of the (3R)-ester and the (3S)-acid can then be easily separated. Subsequent hydrolysis of the isolated (3R)-ester yields the target this compound with high enantiomeric purity. nih.gov This kinetic resolution is often highly efficient, with selectivity factors (E) exceeding 1000 in some cases. nih.gov
Furthermore, enzymes like L-amino acid oxidase have been shown to act on related structures like L-thiomorpholine-3-carboxylic acid, indicating that oxidoreductases could also be explored for resolution strategies involving selective oxidation of one enantiomer. nih.gov
Multicomponent Reaction (MCR) Strategies Towards this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, present a highly efficient route to complex molecules. frontiersin.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
While a direct MCR for this compound is not prominently documented, the principles of MCRs can be applied to construct the core morpholine scaffold. For instance, a Ugi or Passerini reaction could potentially be adapted. A conceptual Ugi-type four-component reaction could involve an amino alcohol, an aldehyde or ketone, an isocyanide, and a carboxylic acid. The careful selection of chiral starting materials or the use of a chiral catalyst could, in principle, direct the stereochemical outcome of the reaction to favor the desired (3R) configuration.
The development of MCRs often involves screening various combinations of reactants, solvents, and catalysts to optimize yields and selectivity. frontiersin.org For example, reactions involving an amine, isocyanide, carboxylic acid, and an aldehyde in methanol (B129727) can produce complex peptide-like structures, demonstrating the power of MCRs to create multiple new bonds in one pot. frontiersin.org Adapting such strategies to incorporate the key structural elements of the target molecule, such as using a protected amino alcohol as one component, could provide a convergent and innovative synthetic pathway to the this compound scaffold.
Ugi-type Multicomponent Reactions Incorporating Morpholine Fragments
The Ugi four-component condensation (U-4CC) is a powerful tool for the rapid synthesis of α-aminoacyl amide derivatives. organic-chemistry.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgnumberanalytics.com In the context of synthesizing this compound, a variation of the Ugi reaction can be envisioned where a morpholine-containing fragment is incorporated as one of the components.
The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. organic-chemistry.org This activated iminium ion is attacked by the nucleophilic isocyanide, followed by the addition of the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable α-acylamino amide product. wikipedia.org The reaction is typically exothermic and proceeds quickly in polar, aprotic solvents like DMF, although methanol and ethanol (B145695) have also been used successfully. wikipedia.org
For the synthesis of a precursor to this compound, one could hypothetically utilize a bifunctional component that contains the morpholine scaffold. For instance, a morpholine-based amino acid could serve as the amine and carboxylic acid component in a modified Ugi reaction. The reaction's efficiency and ability to generate molecular diversity make it an attractive strategy for creating libraries of complex molecules based on the morpholine core. numberanalytics.comnih.gov
Passerini-type Multicomponent Reactions for Scaffold Construction
The Passerini three-component reaction (P-3CR) is another cornerstone of multicomponent chemistry, combining an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgchemistnotes.com This reaction, predating the Ugi reaction, offers a direct route to α-hydroxy carboxamide derivatives. wikipedia.orgnih.govorganic-chemistry.org
The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, particularly at high concentrations. organic-chemistry.org This involves a cyclic transition state where hydrogen bonding plays a crucial role. organic-chemistry.org In polar solvents, an ionic mechanism may operate. chemistnotes.com The reaction is highly atom-economical and has been employed in the synthesis of various biologically active molecules and complex structures. wikipedia.orgresearchgate.net
To construct the this compound scaffold, a Passerini-type reaction could be designed to incorporate the morpholine ring system. For example, a morpholine-derived aldehyde or carboxylic acid could be used as one of the three components. The versatility of the Passerini reaction allows for the use of a wide range of substrates, enabling the synthesis of diverse molecular architectures. nih.gov
Integration of this compound into Complex MCR Products
Once synthesized, this compound can itself be used as a chiral building block in further multicomponent reactions to generate even more complex and structurally diverse products. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, makes it an ideal candidate for reactions like the Ugi or Passerini reactions.
For instance, in a Ugi reaction, the secondary amine of the morpholine ring and the carboxylic acid group could react with an aldehyde and an isocyanide to yield a complex peptide-like molecule with a defined stereocenter. This approach is valuable in combinatorial chemistry and drug discovery for the rapid generation of compound libraries. organic-chemistry.org The integration of this chiral scaffold can lead to the synthesis of novel peptidomimetics and other molecules with potential biological activity. organic-chemistry.org
Metal-catalyzed multicomponent reactions can also be employed to further functionalize the molecule. For example, palladium- or rhodium-catalyzed processes can introduce additional complexity and create novel carbon-carbon or carbon-heteroatom bonds. nih.gov
Purification and Enantiomeric Excess Determination of this compound
The synthesis of a chiral molecule is only half the battle; ensuring its enantiomeric purity is critical. This requires robust purification techniques to separate the desired enantiomer from its mirror image and analytical methods to accurately determine the enantiomeric excess.
Chromatographic Techniques for Stereoisomer Separation
High-performance liquid chromatography (HPLC) is a primary tool for the separation of stereoisomers. researchgate.net For chiral molecules like this compound, several HPLC-based strategies can be employed.
One common approach is the use of a chiral stationary phase (CSP) . These columns contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus separation. researchgate.net
Another method involves derivatization with a chiral reagent to form diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column. nih.govmdpi.com The choice of derivatizing agent is crucial for achieving good separation. researchgate.net
pH-zone-refining counter-current chromatography (CCC) is another technique that can be used for the preparative separation of stereoisomeric acids based on differences in their acidity. nih.gov Mixed-mode chromatography, which combines different separation mechanisms like reversed-phase and ion-exchange, can also be effective for separating isomers. helixchrom.com
Table 1: Chromatographic Separation Techniques
| Technique | Principle | Application to this compound |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation of (R)- and (S)-enantiomers. |
| Derivatization followed by HPLC | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Indirect separation, useful for both analytical and preparative scales. |
| pH-Zone-Refining CCC | Separation based on differences in the pKa values of the stereoisomers. | Preparative separation of acidic stereoisomers. |
Crystallization-Based Purification Methods
Crystallization is a powerful technique for purifying compounds and can also be used for chiral resolution. Diastereomeric salt formation is a classical method where the racemic mixture of the carboxylic acid is reacted with a chiral base. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the carboxylic acid can be recovered by acidification.
Preferential crystallization , also known as resolution by entrainment, is another method where a supersaturated solution of the racemate is seeded with crystals of the desired enantiomer, inducing its crystallization. This method can be highly efficient but requires careful control of conditions.
Table 2: Crystallization-Based Purification Methods
| Method | Description | Key Considerations |
|---|---|---|
| Diastereomeric Salt Formation | Reaction of the racemic acid with a chiral base to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | Choice of resolving agent is critical; may require multiple recrystallization steps. |
Analytical Methods for Enantiomeric Purity Assessment
Once purified, the enantiomeric excess (e.e.) of this compound must be accurately determined.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining enantiomeric purity. researchgate.netnih.gov By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas can be integrated to calculate the e.e. mdpi.com Alternatively, derivatization with a chiral agent can be used to form diastereomers that are then separated on an achiral column. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents is another powerful technique. libretexts.org Chiral shift reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers in solution. libretexts.org This results in different chemical shifts for corresponding protons in the two enantiomers, allowing for their quantification by integrating the respective signals. libretexts.org Chiral solvating agents can also be used to induce similar spectral differentiation. libretexts.orgnih.gov
Table 3: Analytical Methods for Enantiomeric Purity
| Method | Principle | Advantages |
|---|---|---|
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase or as diastereomeric derivatives on an achiral phase. | High accuracy and precision; widely applicable. nih.gov |
Reactivity and Functionalization of 3r 3 Methylmorpholine 3 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the linkage of (3R)-3-methylmorpholine-3-carboxylic acid to other molecules or scaffolds.
The carboxylic acid functionality of this compound can be converted to an ester through various established methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com This reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used as the solvent. google.com
The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. google.com
Alternative methods for esterification that avoid the use of strong acids and can be performed under milder conditions include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). rsc.org This method is particularly useful when dealing with substrates that may be sensitive to acidic conditions.
Table 1: Common Reagents for Esterification
| Reagent/Method | Conditions | Byproducts | Notes |
|---|---|---|---|
| Alcohol/Acid Catalyst (Fischer Esterification) | Reflux in excess alcohol with H₂SO₄ or HCl | Water | Equilibrium reaction; best for simple alcohols. google.com |
The formation of an amide bond by coupling the carboxylic acid of this compound with a primary or secondary amine is a key transformation for its incorporation into peptide chains or for the synthesis of various amide derivatives. This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
A wide array of peptide coupling reagents has been developed to facilitate this transformation efficiently and with minimal side reactions, such as racemization at the chiral center. google.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt.
Commonly used coupling reagents include carbodiimides like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. google.comrsc.org Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective and widely employed in both solution-phase and solid-phase peptide synthesis. google.comrsc.org
The general procedure involves dissolving the carboxylic acid and the amine in a suitable solvent, followed by the addition of the coupling reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize the acid formed during the reaction. google.com
Table 2: Selected Peptide Coupling Reagents
| Reagent | Additive (if common) | Base | Key Features |
|---|---|---|---|
| DCC / EDC | HOBt or HOAt | DIPEA or NMM | Widely used, cost-effective. google.comrsc.org |
| HATU | None required | DIPEA or NMM | Highly efficient, low racemization. google.comrsc.org |
| HBTU | HOBt | DIPEA or NMM | Common in solid-phase synthesis. rsc.org |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from α-amino acids like this compound is not a spontaneous process under normal conditions. However, it can be induced under specific, often harsh, thermal conditions or through certain chemical transformations. The stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of the reaction. For simple α-amino acids, high temperatures are generally required.
In some cases, decarboxylation can be part of a more complex reaction sequence. For instance, decarboxylative alkylation has been reported for a related morpholine-3-carboxylic acid derivative, where the carboxylic acid is first hydrolyzed from an ester and then subjected to a photoredox-catalyzed reaction to install an alkyl group in its place. mdpi.com Another general method for the decarboxylation of carboxylic acids involves their conversion to redox-active esters, followed by a radical-mediated reduction.
While specific studies on the decarboxylation of this compound are not prevalent in the literature, the general principles of α-amino acid chemistry suggest that forcing conditions would be necessary to achieve this transformation, likely leading to the formation of (R)-3-methylmorpholine.
In medicinal chemistry, the carboxylic acid group is often replaced by other functional groups, known as isosteres, to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), while retaining the desired biological activity. The carboxylic acid group is often associated with poor membrane permeability and rapid metabolism.
A variety of functional groups can serve as isosteres for carboxylic acids. These are typically acidic or can participate in similar hydrogen bonding interactions. The choice of isostere can significantly impact the acidity (pKa), lipophilicity, and metabolic stability of the resulting molecule.
Table 3: Common Isosteric Replacements for Carboxylic Acids
| Isostere | Key Features |
|---|---|
| Tetrazole | Similar pKa to carboxylic acids, metabolically stable. |
| Acylsulfonamide | Can mimic the hydrogen bonding pattern of a carboxylate. |
| Hydroxamic Acid | Can act as a chelating group for metal ions. |
| Phosphonic Acid | More polar than carboxylic acids, can form strong interactions. |
The replacement of the carboxylic acid in this compound with one of these isosteres would yield a new series of building blocks with potentially improved drug-like properties.
Chemical Reactions on the Morpholine (B109124) Ring System
The morpholine ring itself can undergo chemical transformations, primarily at the nitrogen atom.
The tertiary amine of the morpholine ring in this compound is susceptible to oxidation. A common and effective reagent for the oxidation of tertiary amines to their corresponding N-oxides is meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH₂) at or below room temperature.
The oxidation of the nitrogen atom introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and polarity of the molecule. N-oxides are often more water-soluble than their parent amines. Furthermore, N-oxides themselves can act as oxidants in certain catalytic cycles, for example, in the regeneration of osmium tetroxide during dihydroxylation reactions. The oxidation of the morpholine nitrogen in this compound would yield (3R)-3-methylmorpholine-N-oxide-3-carboxylic acid.
Reduction Reactions of this compound
The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding the corresponding (3R)-3-(hydroxymethyl)-3-methylmorpholine. This transformation is characteristic of α-amino acid reduction and can be accomplished using strong hydride-donating reagents.
Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. chemistrysteps.commasterorganicchemistry.com LiAlH₄ is a powerful, non-selective reducing agent that readily converts carboxylic acids to primary alcohols. chemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions from LiAlH₄ attack the carbonyl carbon. An excess of the reagent is required, as the first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid. chemistrysteps.com
Alternatively, borane, often used as a complex with tetrahydrofuran (B95107) (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), offers a more chemoselective option. commonorganicchemistry.comkhanacademy.org Borane reagents are known to selectively reduce carboxylic acids in the presence of other reducible functional groups, such as esters. khanacademy.org Amine-borane complexes, such as morpholine-borane, are also effective and are noted for their stability in air and moisture, making them suitable for large-scale applications. andersondevelopment.com The reduction of α-amino acids to their corresponding 1,2-amino alcohols with retention of optical purity is a well-established procedure. researchgate.netacs.org Given that this compound is a cyclic α-methyl α-amino acid, these methods are directly applicable.
Table 1: Reagents for the Reduction of Carboxylic Acids
| Reagent | Formula | Characteristics |
|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Strong, non-selective reducing agent. Reduces esters, amides, and other functional groups. masterorganicchemistry.com |
| Borane-Tetrahydrofuran | BH₃-THF | Chemoselective for carboxylic acids over many other functional groups. khanacademy.org |
The expected product of this reduction is (3R)-3-(hydroxymethyl)-3-methylmorpholine, a valuable chiral building block for further synthesis.
Ring Expansion and Contraction Methodologies
Altering the size of the morpholine ring in this compound involves complex rearrangements or multi-step synthetic sequences.
Ring Expansion: A documented method for the expansion of a morpholine ring to a 1,4-oxazepane (B1358080) (a seven-membered ring) involves intramolecular rearrangement. The reaction of a 4-benzyl-3-chloromethylmorpholine with phenoxide anions yields not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org This transformation is proposed to proceed through neighboring group participation, where the ring nitrogen attacks the chloromethyl group to form a strained, bicyclic aziridinium (B1262131) cation intermediate. This electrophilic intermediate is then opened by the nucleophilic phenoxide at the methylene (B1212753) carbon of the morpholine ring, resulting in the expanded seven-membered ring structure. rsc.org
Ring Construction/Expansion Strategies: Other synthetic strategies build the morpholine ring from smaller components, which can be considered a type of ring expansion approach to the final structure. Gold(I)-catalyzed tandem reactions involving the nucleophilic ring-opening of aziridines with propargyl alcohols can construct morpholine derivatives. rsc.org Similarly, the S(N)2-type ring opening of activated aziridines and azetidines with haloalcohols, followed by intramolecular cyclization, provides a regio- and stereoselective route to substituted morpholines and their homologues. nih.gov
Derivatization and Analog Synthesis of this compound
The structural core of this compound serves as a template for the synthesis of a diverse array of derivatives and analogs, enabling the fine-tuning of its chemical and biological properties.
N-Protection Strategies (e.g., N-Boc-protection)
Protecting the secondary amine of the morpholine ring is a critical step in many synthetic sequences to prevent unwanted side reactions and to control regioselectivity. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. bldpharm.com The N-Boc protected form, N-Boc-(3R)-3-methylmorpholine-3-carboxylic acid, is a stable, commercially available intermediate. bldpharm.com
The Boc group is introduced by reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This group is valued for its stability towards most nucleophiles and bases, allowing for selective reactions at other parts of the molecule, such as the carboxylic acid. wikipedia.org It is, however, readily cleaved under anhydrous acidic conditions, for example, with trifluoroacetic acid (TFA), which regenerates the amine. wikipedia.org This orthogonal stability makes it highly compatible with other protecting groups used in complex molecule synthesis.
Table 2: N-Protection of this compound
| Protecting Group | Reagent | Key Features |
|---|
Synthesis of N-Methylated and Other Alkylated Morpholine-3-carboxylic Acid Derivatives
The nucleophilic nitrogen atom of the morpholine ring can be readily alkylated to produce a variety of N-substituted derivatives. N-methylation is a common modification in medicinal chemistry.
The synthesis of N-methylated derivatives can be achieved through several methods. One established route is reductive amination. For example, reacting morpholine-3-carboxylic acid with aqueous formaldehyde (B43269) in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere yields 4-methylmorpholine-3-carboxylic acid. This method is straightforward and provides the desired product in high yield.
Another common strategy is direct N-alkylation using an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or dimethyl sulfate, in the presence of a base to neutralize the acid formed during the reaction. The nucleophilic nitrogen attacks the electrophilic carbon of the alkylating agent in a standard S(N)2 reaction. This approach allows for the introduction of a wide variety of alkyl groups at the nitrogen position.
Synthesis of Bicyclic and Polycyclic Analogues Incorporating the this compound Motif
The morpholine framework is a key structural element in numerous complex bioactive molecules and can be incorporated into larger bicyclic and polycyclic systems. ebi.ac.uk These conformationally constrained analogs are of significant interest in drug discovery.
Several synthetic strategies can be envisioned or have been demonstrated on related scaffolds:
Bridged Bicyclic Systems: Novel bridged bicyclic morpholine amino acids, such as 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, have been synthesized as rigid scaffolds for medicinal chemistry. researchgate.net These syntheses often involve intramolecular cyclization reactions from highly functionalized precursors.
Fused Polycyclic Systems: The morpholine motif can be fused with other rings. For instance, morpholine-coupled 2-(benzimidazol-2-yl)-3-arylquinoxalines have been synthesized as potent antitumor agents, demonstrating the integration of the morpholine ring into a larger, planar heterocyclic system. nih.gov Other tandem reactions have been developed to create polycyclic fused indoles that incorporate a morpholine group. acs.org
Macrocyclic Structures: The morpholine ring can replace other cyclic ethers in complex natural products. In one example, analogs of the macrolide (-)-zampanolide were synthesized where the natural tetrahydropyran (B127337) ring was replaced with a functionalized morpholine moiety. nih.gov This was achieved by synthesizing a morpholine-containing building block and incorporating it into the macrocycle via an intramolecular olefination reaction. nih.gov
These examples highlight the utility of the morpholine core as a versatile building block for constructing three-dimensionally complex and functionally diverse molecules.
Applications of 3r 3 Methylmorpholine 3 Carboxylic Acid in Advanced Organic Synthesis
(3R)-3-Methylmorpholine-3-carboxylic Acid as a Chiral Building Block
As a chiral building block, this compound offers a pre-defined stereocenter and a rigid scaffold, which are highly desirable attributes in modern asymmetric synthesis. The presence of the carboxylic acid and the secondary amine within the morpholine (B109124) ring allows for versatile functionalization, enabling its incorporation into a wide array of larger molecules. Its utility is analogous to other chiral scaffolds like (R)-Thiomorpholine-3-carboxylic acid, which is also used to create complex molecules with high biological activity. chemimpex.com
The defined three-dimensional structure of this compound makes it an excellent starting point for the construction of complex molecular architectures. The morpholine ring is a privileged structure in medicinal chemistry, often conferring favorable properties such as improved aqueous solubility and metabolic stability. Synthetic chemists can utilize the compound's bifunctional nature—the amine and the carboxylic acid—to build intricate structures through sequential coupling reactions.
The synthesis of substituted morpholine and thiomorpholine (B91149) derivatives often begins with chiral amino acids like serine or cysteine, highlighting the value of such precursors in creating stereochemically pure heterocyclic building blocks. nih.gov The N-protected form, such as N-Boc-(3R)-3-methylmorpholine-3-carboxylic acid, is particularly useful as it allows for selective reaction at the carboxylic acid group before further modification at the nitrogen atom. This controlled, stepwise approach is fundamental to the construction of elaborate molecules where stereochemistry and functional group orientation are critical for function.
While specific examples of the direct incorporation of this compound into the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are relevant. Natural products often contain heterocyclic systems, and synthetic analogues frequently employ non-natural building blocks to improve properties or simplify synthesis. Constrained amino acids, such as proline derivatives and the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), are widely used in the synthesis of natural product analogues and peptide-based natural products. rsc.orgnih.gov Given its structural rigidity and chirality, this compound serves as a valuable synthetic tool for creating analogues of natural products containing similar heterocyclic or constrained cyclic amino acid moieties.
In target-oriented synthesis (TOS), the goal is to synthesize a specific, complex molecule with a known biological function. The use of chiral building blocks like this compound can significantly streamline the synthesis by providing a stereochemically defined core, reducing the number of synthetic steps and avoiding difficult chiral resolutions. Its rigid structure helps enforce a particular conformation in the target molecule, which can be crucial for binding to a biological receptor.
Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules for screening in drug discovery. Scaffolds like this compound are ideal for DOS because the amine and carboxylic acid groups can be derivatized with a variety of different chemical moieties, leading to a library of related compounds with diverse three-dimensional shapes and functionalities. This approach is analogous to the use of scaffolds like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) to generate libraries of medicinally important compounds. rsc.org
| Synthesis Strategy | Application of this compound |
| Target-Oriented Synthesis (TOS) | Provides a rigid, chiral core to build a specific bioactive molecule, potentially simplifying the synthetic route and ensuring correct stereochemistry. |
| Diversity-Oriented Synthesis (DOS) | Acts as a central scaffold for creating libraries of diverse compounds by functionalizing the amine and acid groups with various substituents. |
This compound in Medicinal Chemistry Scaffolds
The search for new drugs with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore conformationally constrained amino acids. nih.gov These structures limit the flexibility of a peptide or small molecule, which can lock it into a bioactive conformation, enhance binding affinity, and increase resistance to enzymatic degradation. nih.govmdpi.com
This compound is itself a conformationally constrained analogue of natural amino acids. Its structure can be viewed as a derivative of α-methylalanine with the side chain cyclized back to the nitrogen atom via an ether linkage. This cyclic structure severely restricts bond rotation compared to an open-chain amino acid.
The incorporation of such rigid units is a proven strategy in drug design. nih.gov For instance, proline and its derivatives are well-known for their ability to introduce conformational constraints in peptides. lookchem.com Similarly, more complex analogues like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) are used as rigid mimics of phenylalanine or tyrosine. nih.govrsc.org this compound serves a similar purpose, acting as a proline mimic with altered steric and electronic properties due to the substitution of the γ-methylene group with an oxygen atom and the presence of a methyl group at the α-carbon. The synthesis of peptides containing these analogues allows for systematic exploration of the conformational requirements for biological activity.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as stability against proteolysis and better bioavailability. nih.gov A key strategy in designing peptidomimetics is to stabilize secondary structures like β-turns, which are often involved in molecular recognition events.
Constrained amino acids are frequently used to induce β-turns in peptide sequences. The rigid cyclic backbone of compounds like this compound forces the peptide chain to adopt a specific turn conformation. The pyrrolizidinone scaffold, for example, has been shown to mimic the dihedral angles of a type II' β-turn. nih.gov While specific studies detailing the β-turn-inducing properties of this compound are not widely reported, its structural similarity to known turn-inducers like substituted prolines suggests its potential in this application. nih.govlookchem.com By replacing a native amino acid in a peptide sequence with this building block, researchers can create peptidomimetics with a stabilized, bioactive conformation, potentially leading to more potent and selective therapeutic agents.
| Feature | Implication in Medicinal Chemistry |
| Rigid Morpholine Ring | Restricts conformational freedom, locking molecules into a potentially bioactive shape. |
| Chiral Center | Allows for stereospecific interactions with biological targets like enzymes and receptors. |
| Proline Analogue | Can be used to mimic or replace proline in peptide structures to modify secondary structure and stability. |
| Potential β-Turn Inducer | The constrained ring is expected to force peptide backbones into turn conformations, crucial for many biological interactions. |
Scaffold for Enzyme Inhibitor Research (Focus on structural aspects for binding, not biological effect)
The design of effective enzyme inhibitors often relies on the use of rigid molecular scaffolds that can present key binding functionalities in a precise spatial orientation, minimizing the entropic penalty upon binding to a protein's active site. This compound serves as an exemplary scaffold in this regard due to its conformationally constrained structure. As a non-proteinogenic, or unnatural, amino acid, it can be incorporated into peptidomimetics to introduce specific structural constraints. nih.govresearchgate.net
The structural basis for its utility as a scaffold arises from several key features:
Rigid Morpholine Ring: Unlike flexible acyclic amino acids, the morpholine ring system locks the relative positions of the amine and carboxylic acid groups, reducing the number of available conformations. This pre-organization can lead to a more favorable binding affinity if the fixed conformation matches the geometry of the enzyme's active site.
Chiral Quaternary Center: The stereogenic center at the C3 position, bearing a methyl group, introduces a specific and unchangeable three-dimensional architecture. This defined chirality is crucial for enantioselective recognition by chiral enzyme active sites.
Functional Handles: The secondary amine and the carboxylic acid group are key functional handles that can participate in essential binding interactions, such as hydrogen bonds or ionic interactions, with amino acid residues in an enzyme's active site. york.ac.uk The carboxylic acid moiety, in particular, is a well-established metal-binding group in many metalloenzyme inhibitors. york.ac.uk
By using this compound as a core structure, medicinal chemists can systematically build out more complex molecules, attaching various substituents to the morpholine nitrogen or modifying the carboxylic acid to optimize binding and other properties. Its structure can be viewed as a rigid analogue of natural amino acids like proline or phenylalanine, and introducing it into peptide-based compounds can enhance their structural definition. researchgate.net
Catalytic Applications of this compound Derivatives
The chiral nature and functional group arrangement of this compound make its derivatives promising candidates for applications in asymmetric catalysis, where the goal is to create one enantiomer of a product in excess over the other.
Organocatalytic Roles for Enantioselective Reactions
Derivatives of this compound have been explored as organocatalysts, which are small, metal-free organic molecules that can accelerate chemical reactions. These catalysts often operate through the formation of transient intermediates with substrates. In particular, morpholine-based catalysts are investigated for reactions proceeding via enamine intermediates, similar to the well-established proline catalysts.
Research has shown that while morpholine-enamines can exhibit lower reactivity compared to pyrrolidine-based systems, their derivatives can be highly effective under specific conditions. The carboxylic acid function is often crucial for the catalytic cycle. For instance, morpholine-based amino acids have been successfully used in 1,4-addition reactions (Michael additions) between aldehydes and nitroolefins. In these reactions, the catalyst's secondary amine reacts with the aldehyde to form a chiral enamine, which then attacks the nitroolefin in a stereocontrolled manner. The carboxylic acid group is thought to play a key role in proton transfer steps and in orienting the substrates through hydrogen bonding to achieve high stereoselectivity.
| Catalyst Type | Reaction | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| β-Morpholine-Amino Acid Derivative | Aldehyde + Nitroolefin | 90–99% | 70–99% |
These findings demonstrate that with proper structural design, morpholine-based catalysts can achieve excellent diastereo- and enantioselectivity in important carbon-carbon bond-forming reactions. uwindsor.ca
Chiral Auxiliary Functions in Asymmetric Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent reaction to proceed with a specific stereochemical outcome. york.ac.ukwikipedia.org After the reaction, the auxiliary is removed, having served its purpose of inducing chirality in the product molecule. wikipedia.org This strategy relies on the auxiliary providing a strong steric or electronic bias to guide the approach of a reagent to one face of the molecule over the other. uwindsor.ca
While specific, documented examples of this compound being used as a chiral auxiliary are not prominent in the reviewed literature, its structural characteristics make it a viable theoretical candidate for such a role. A chiral carboxylic acid can be converted into a chiral amide by reacting it with an achiral amine substrate. nih.gov The rigid, chiral environment provided by the this compound moiety could then direct subsequent transformations, such as an enolate alkylation or an aldol (B89426) reaction, at a position alpha to the carbonyl.
The general process would involve:
Attachment: Coupling of this compound to an achiral substrate.
Diastereoselective Reaction: Performing a reaction where the chiral auxiliary directs the formation of a new stereocenter.
Removal: Cleavage of the auxiliary, which can ideally be recovered and reused. wikipedia.org
The success of this approach would depend on the ability of the auxiliary's rigid, chiral structure to effectively control the stereoselectivity of the key bond-forming step.
Integration of this compound into Polymer and Material Science Research
The intersection of heterocyclic chemistry and polymer science has opened avenues for creating advanced materials with unique properties. Morpholine-3-carboxylic acid and its derivatives have been integrated into polymer and material science primarily through polymer-supported synthesis. nih.govresearchgate.netacs.org This technique involves immobilizing a starting material onto a solid polymer support, such as Wang resin, and then carrying out a sequence of chemical reactions. nih.govresearchgate.netthieme-connect.com
This solid-phase synthesis approach offers several advantages for creating libraries of morpholine derivatives:
Simplified Purification: Excess reagents and byproducts can be washed away from the polymer-bound product, streamlining the purification process.
Automation: The methodology is amenable to automated synthesis, allowing for the rapid generation of many different compounds.
In a reported methodology, Fmoc-protected amino acids like serine are anchored to a resin and then subjected to a series of reactions, including sulfonylation, alkylation, and cyclization, to form the morpholine ring structure. nih.govacs.org A final cleavage step with an acid, such as trifluoroacetic acid (TFA), releases the desired morpholine-3-carboxylic acid derivative from the polymer support. researchgate.netacs.org The inclusion of a reducing agent like triethylsilane (TES) during cleavage can lead to the stereoselective formation of the saturated morpholine ring. nih.govresearchgate.netacs.org
This synthetic strategy directly links the chemistry of morpholine-3-carboxylic acids to polymer science, using the polymer as a practical tool for chemical synthesis. nih.gov Furthermore, the creation of chiral polymers by incorporating chiral monomers like this compound is a significant area of material science. mdpi.commdpi.com Such chiral polymers can have applications in enantioselective separations (as chiral stationary phases in chromatography), asymmetric catalysis, and the development of chiroptical materials. mdpi.com
Computational and Mechanistic Studies of 3r 3 Methylmorpholine 3 Carboxylic Acid
Conformational Analysis of the (3R)-3-methylmorpholine-3-carboxylic Acid Ring System
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules like this compound, conformational analysis is crucial for understanding its behavior.
Theoretical and Experimental Conformational Studies (e.g., Chair Conformations, Puckering Analysis)
The morpholine (B109124) ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, predominantly adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. researchgate.net This preference is analogous to that of cyclohexane. libretexts.org In the chair conformation of morpholine, substituents can occupy either axial or equatorial positions. libretexts.org
Theoretical studies, often employing Density Functional Theory (DFT), and experimental methods like Raman spectroscopy have been used to investigate the conformational preferences of morpholine and its derivatives. researchgate.net For the parent morpholine molecule, the chair conformation is the most stable. researchgate.net The introduction of substituents on the ring can influence the equilibrium between different chair conformations and can also lead to puckering or distortion of the ring from its ideal geometry. acs.org Puckering analysis, which describes the degree and nature of non-planarity in a ring, is a valuable tool in these studies. researchgate.net While specific puckering parameters for this compound are not available, studies on similar polysubstituted lactams have utilized these parameters to define the precise shape of the morpholinone ring, such as an envelope conformation. academie-sciences.fr
Impact of Stereochemistry on Molecular Conformation
The stereochemistry at the C3 position of this compound, with both a methyl group and a carboxylic acid group attached to the same carbon, has a profound impact on its preferred conformation. In a chair conformation, large substituents generally prefer to occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. masterorganicchemistry.com
In the case of this compound, there will be a conformational equilibrium between two chair forms. In one, the carboxylic acid group might be axial and the methyl group equatorial, while in the other, their positions would be reversed. The relative energies of these conformers would be dictated by the A-values of the carboxylic acid and methyl groups, as well as potential intramolecular interactions, such as hydrogen bonding between the carboxylic acid and the ring's heteroatoms. It is generally observed that the equatorial position is favored for larger groups to avoid steric clashes. masterorganicchemistry.comyoutube.com The (R) configuration at C3 will dictate a specific spatial arrangement of the substituents relative to the ring, influencing which chair conformer is more stable. Studies on 3-substituted morpholines have shown that pseudo A(1,3) strain between a C-3 substituent and the N-substituent can impose a strong conformational preference. acs.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. substack.com
Density Functional Theory (DFT) Studies on Electronic Structure
DFT calculations can provide detailed insights into the electronic structure of this compound. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their energies, the electron density distribution, and the electrostatic potential. acs.org These calculations would likely be performed using a functional such as B3LYP or ωB97XD with a suitable basis set like 6-31G(d) or larger. researchgate.netresearchgate.net
The electronic structure determines the molecule's fundamental chemical properties. For instance, the distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. nih.govnih.gov In a molecule like this compound, the lone pairs on the nitrogen and oxygen atoms, as well as the pi-system of the carboxyl group, would be significant features of its electronic landscape. DFT studies on related heterocyclic compounds have successfully elucidated these features. researchgate.net
A hypothetical table of calculated electronic properties for the equatorial conformer of this compound, based on typical values for similar molecules, is presented below.
| Property | Calculated Value (Arbitrary Units) |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.2 D |
Note: These values are hypothetical and intended for illustrative purposes. Actual values would require specific DFT calculations.
Prediction of Reactivity and Reaction Pathways
DFT calculations are instrumental in predicting the reactivity of a molecule and exploring potential reaction pathways. nih.govfrontiersin.org By analyzing the electronic structure, one can identify the most likely sites for nucleophilic or electrophilic attack. For this compound, the nitrogen atom is a likely nucleophilic center, while the carbonyl carbon of the carboxylic acid is a potential electrophilic site.
Furthermore, computational methods can be used to model the transition states of reactions, allowing for the calculation of activation energies and reaction rates. acs.org For example, the cyclization to form the morpholine ring itself or subsequent reactions of the carboxylic acid group could be modeled. academie-sciences.fr This predictive capability is invaluable in designing synthetic routes and understanding reaction mechanisms.
Computational Prediction of Spectroscopic Parameters
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm the structure of a compound. nih.gov DFT methods are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. acs.orgnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.gov
By calculating the NMR spectra for different possible conformers of this compound, one could, in principle, determine the most likely conformation in solution by comparing the calculated spectra with experimental data. Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be computed and compared to experimental spectra to aid in structural elucidation. researchgate.net
A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is provided below, based on general knowledge of similar structures.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxyl) | 175-180 |
| C3 | 60-65 |
| Ring Carbons (adjacent to O) | 65-70 |
| Ring Carbons (adjacent to N) | 45-50 |
| Methyl Carbon | 15-20 |
Note: These values are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict the conformation of molecules and their binding affinity to a target, such as an enzyme or receptor. For a molecule like this compound, these studies provide insight into how its specific 3D structure influences its biological activity.
While specific docking studies for this compound are not extensively detailed in publicly available literature, the principles of molecular recognition can be understood from studies on similar heterocyclic structures. Molecular docking simulations are employed to place a ligand into the binding site of a protein and estimate the binding affinity. The results of such studies can reveal key interactions responsible for the ligand's potency and selectivity. nih.govnih.gov
For this compound, key interactions would be predicted to involve its functional groups:
Carboxylic Acid: This group can act as a hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with positively charged amino acid residues like Arginine or Lysine in a binding pocket.
Morpholine Ring: The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its protonation state, can be a hydrogen bond donor or acceptor.
Methyl Group: The chiral methyl group at the C3 position provides steric bulk and can engage in hydrophobic (van der Waals) interactions, which are crucial for fitting into a specific binding pocket and achieving selectivity.
Docking studies on other heterocyclic compounds, such as 3-methoxy flavone (B191248) derivatives and 1,2,4-triazole (B32235) derivatives, have successfully identified key binding modes and interactions within enzyme active sites like estrogen receptors (ER-α), epidermal growth factor receptors (EGFR), and the colchicine (B1669291) binding site of tubulin. nih.govnih.gov These computational analyses show that hydrogen bonds and hydrophobic interactions are primary drivers for ligand binding. nih.gov For example, in a study of 1,2,4-triazole derivatives, the most potent compound was found to bind effectively to the colchicine site, a finding that corroborated its biological activity. nih.gov A similar approach for this compound would elucidate its potential as an inhibitor for various therapeutic targets.
Table 1: Potential Molecular Interactions of this compound in a Receptor Active Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interaction | Arg, Lys, His, Ser, Thr |
| Morpholine Oxygen (-O-) | Hydrogen Bonding (Acceptor) | Ser, Thr, Asn, Gln |
| Morpholine Nitrogen (-NH-) | Hydrogen Bonding (Donor/Acceptor) | Asp, Glu, Ser, Thr |
Structure-Reactivity and Structure-Selectivity Relationship (SRR/SSR) studies aim to correlate a molecule's chemical structure with its reactivity and selectivity in chemical reactions. For this compound, investigations would focus on how the interplay between the morpholine ring, the carboxylic acid, and the chiral center dictates the outcome of reactions.
Studies on various morpholine derivatives have shown that the nature and position of substituents significantly affect their biological and chemical properties. nih.gov For instance, research on the genotoxicity of morpholine derivatives concluded that the toxicity was a function of the substituent rather than the morpholine ring itself. nih.gov In a synthetic context, the stereochemistry at the C3 position is critical. Polymer-supported syntheses of morpholine-3-carboxylic acid derivatives have demonstrated that stereochemical outcomes can be controlled, leading to specific configurations of the final product. researchgate.net The inclusion of certain reagents during synthesis, such as triethylsilane (TES), can lead to the stereoselective formation of the desired morpholine derivative. researchgate.net
For this compound, computational SSR studies would involve modeling how modifications to the structure (e.g., N-alkylation, esterification of the acid) impact its conformational preferences and the accessibility of its reactive sites, thereby influencing reaction rates and stereochemical outcomes.
Reaction Mechanism Elucidation for Syntheses and Transformations
Understanding the precise step-by-step mechanism of how this compound is synthesized and how it behaves in subsequent reactions is fundamental for process optimization and the rational design of new synthetic routes.
Asymmetric catalysis is a powerful method for synthesizing enantiomerically pure compounds like this compound. nih.govrsc.org Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is key to understanding the origins of enantioselectivity. snnu.edu.cn The analysis involves calculating the energies of the transition states leading to the different stereoisomers. The product distribution is determined by the energy difference between these competing transition states.
In the context of synthesizing or using chiral carboxylic acids, the acid group can play a crucial role in the catalytic cycle. Chiral carboxylic acids have been successfully used as co-catalysts in metal-catalyzed C-H activation reactions, where they assist in the proton abstraction step and control the stereochemistry by forming a well-defined chiral environment around the metal center. snnu.edu.cn In such cases, the transition state involves a cooperative interaction between the substrate, the metal catalyst, and the chiral carboxylic acid. A plausible mechanism involves the formation of a metallacyclic intermediate where the chiral acid dictates the facial selectivity of subsequent bond formations. snnu.edu.cn While specific transition state analyses for the synthesis of this compound are not readily found, the principles derived from other asymmetric transformations would apply.
The carboxylic acid and the secondary amine of the morpholine ring are the primary functional groups governing the reactivity of this compound.
Role of the Carboxylic Acid: The carboxyl group (-COOH) is versatile. It can be deprotonated to form a carboxylate anion, which is a better nucleophile than the neutral acid. libretexts.org This anion can participate in nucleophilic substitution reactions. libretexts.orgfiveable.me Conversely, under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles, as seen in Fischer esterification. libretexts.org In metallaphotoredox catalysis, carboxylic acids can serve as precursors to radicals via decarboxylation, enabling a wide range of C-C and C-heteroatom bond formations. princeton.edu
Role of the Morpholine Nitrogen: The nitrogen atom in the morpholine ring is a secondary amine, making it nucleophilic and basic. It can readily participate in N-alkylation and N-acylation reactions. asianpubs.orgunimi.it In the synthesis of N-methylmorpholine from morpholine, the morpholine nitrogen acts as the nucleophile, attacking the methylating agent. asianpubs.org This nucleophilicity allows the nitrogen to also act as an internal catalyst or directing group in certain transformations. For example, in the formation of amides, the nitrogen can serve as the nucleophile attacking an activated carboxyl group. libretexts.org
The interplay between these two groups is critical. The basicity of the nitrogen can influence the acidity of the nearby carboxylic acid. Furthermore, the molecule can exist as a zwitterion under certain pH conditions, which would dramatically alter its reactivity, solubility, and binding properties.
Table 2: Summary of Functional Group Roles in Reaction Mechanisms
| Functional Group | Role | Type of Reaction | Conditions |
|---|---|---|---|
| Carboxylic Acid | Acid | Proton donation, catalyst | General |
| Nucleophile (as carboxylate) | Substitution (e.g., Williamson ether synthesis) | Basic | |
| Electrophile (activated) | Esterification, Amide formation | Acidic | |
| Radical Precursor | Decarboxylative coupling | Photoredox/Metal catalysis | |
| Morpholine Nitrogen | Nucleophile | N-Alkylation, N-Acylation | General |
| Base | Proton abstraction (internal or external) | General |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-methylmorpholine |
| Arginine |
| Lysine |
| 3-methoxy flavone |
| 1,2,4-triazole |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of (3R)-3-methylmorpholine-3-carboxylic acid presents a considerable challenge due to the presence of a sterically hindered quaternary stereocenter at the C3 position. Future research will likely focus on developing more efficient and highly stereoselective synthetic routes.
Current synthetic strategies for α,α-disubstituted α-amino acids often face limitations due to steric hindrance. rsc.orgnih.gov Novel approaches such as synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies are emerging as powerful tools to overcome these challenges. nih.gov The application of organocatalysis, in particular, holds promise for the asymmetric synthesis of such complex structures. For instance, chiral phosphoric acid catalysis has been successfully employed in the enantioselective (4+3) cyclization to create spiro-fused heterocyclic compounds with high enantioselectivity. rsc.org
Future efforts could explore the use of novel chiral catalysts, including both metal-based and organocatalysts, to achieve high diastereo- and enantioselectivity in the construction of the 3-methylmorpholine-3-carboxylic acid scaffold. nih.govnih.gov Biocatalytic approaches, which have shown success in the synthesis of other chiral amino acids, could also be a fruitful area of investigation. nih.govnih.gov The development of enzymes specifically engineered for the synthesis of α,α-disubstituted α-amino acids could provide a highly efficient and environmentally friendly route to this compound. jst.go.jp
Table 1: Potential Novel Stereoselective Synthetic Approaches
| Methodology | Potential Advantages | Key Research Focus |
| Organocatalysis | Metal-free, milder reaction conditions, high enantioselectivity. rsc.org | Design of novel chiral organocatalysts for asymmetric synthesis of α,α-disubstituted morpholine (B109124) derivatives. nih.gov |
| Biocatalysis | High stereospecificity, environmentally friendly, potential for gram-scale synthesis. nih.govnih.gov | Discovery and engineering of enzymes for the asymmetric synthesis of α-methyl amino acids. nih.govjst.go.jp |
| Photoredox Catalysis | Mild reaction conditions, utilization of visible light as a renewable energy source. nih.gov | Development of photoredox-mediated methods for the enantioselective synthesis of sterically hindered amino acids. |
| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | Integration of stereoselective catalytic methods into continuous flow processes for efficient production. |
Exploration of Underutilized Reactivity Modes of this compound
The carboxylic acid and the secondary amine within the morpholine ring of this compound offer multiple points for chemical modification, yet their full reactive potential remains largely unexplored. Future research should aim to investigate novel transformations that can expand the chemical space accessible from this core scaffold.
The carboxylic acid moiety can serve as a handle for various coupling reactions. For instance, photoredox-mediated decarboxylative cross-coupling reactions have been used to functionalize α-oxy morpholine carboxylic acids. chemrxiv.org This strategy could be adapted to introduce a wide range of substituents at the C3 position, moving beyond the methyl group. The use of carboxylic acids as a traceless activation group for radical conjugate additions is another promising avenue. nih.govlifechemicals.com
The secondary amine in the morpholine ring is a nucleophile that can participate in various bond-forming reactions. nih.gov Beyond simple N-alkylation or N-acylation, exploring its reactivity in more complex transformations, such as transition-metal-catalyzed cross-coupling reactions, could lead to novel derivatives with interesting biological properties. For example, methods for the C-H activation of morpholines are being developed, which could allow for direct functionalization of the morpholine ring itself. acs.orgyoutube.com
Advanced Computational Approaches for Predictive Design
Computational modeling and simulation are powerful tools that can accelerate the discovery and optimization of novel molecules. researchgate.net For this compound, computational approaches can be employed in several key areas.
In the realm of synthesis, density functional theory (DFT) calculations can be used to predict the stereochemical outcomes of catalytic reactions and to design more effective catalysts. researchgate.net By understanding the transition states and reaction pathways, researchers can rationally design catalysts that favor the formation of the desired (3R)-enantiomer.
In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets. This can guide the design of new analogs with improved potency and selectivity. mdpi.com For instance, computational studies have been used to understand the structure-activity relationships of morpholine-containing mTOR inhibitors. mdpi.com Such in silico methods can help prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested experimentally.
Sustainable and Green Chemistry Approaches for its Synthesis and Application
The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.govchemrxiv.org Future research on this compound should incorporate these principles.
The development of synthetic routes that utilize sustainable solvents is a key goal. N-formylmorpholine, for example, has been investigated as a green solvent for organic reactions. ajgreenchem.comeuropub.co.uk Exploring the use of water, supercritical fluids, or other environmentally benign solvents for the synthesis of this compound would be a significant advancement.
Another important aspect of green chemistry is the use of recyclable catalysts. rsc.orgresearchgate.netnih.govrsc.org Immobilizing chiral catalysts on solid supports or using catalysts that can be easily separated from the reaction mixture can significantly reduce waste and cost. researchgate.netnih.gov The development of recyclable organocatalysts and biocatalysts for the synthesis of this compound is a highly desirable research direction. nih.govnih.gov
Integration into New Chemical Biology Tools and Probes
The unique conformational constraints imposed by the morpholine ring make this compound an attractive building block for the development of new chemical biology tools and probes. lifechemicals.comresearchgate.net
One exciting area is the development of fluorescent probes for cellular imaging. The morpholine moiety is known to accumulate in acidic organelles like lysosomes, making it a useful targeting group for fluorescent dyes. rsc.orgnih.govnih.govacs.orgacs.org By attaching a fluorophore to the this compound scaffold, it may be possible to create novel probes for studying lysosomal function and pH. nih.gov
Furthermore, the constrained nature of this amino acid makes it a valuable component for designing peptidomimetics and other bioactive molecules. lifechemicals.comresearchgate.net It could be incorporated into peptides to induce specific secondary structures or to enhance metabolic stability. researchgate.net Another emerging application is in the design of Proteolysis Targeting Chimeras (PROTACs). nih.govexplorationpub.comsigmaaldrich.comnih.gov The linker component of a PROTAC plays a crucial role in its activity, and the rigid scaffold of this compound could be used to create more defined and potent degraders. nih.govexplorationpub.com The future holds significant promise for the application of noncanonical amino acids in creating advanced biological therapeutics. nih.govacs.orgfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
